(4,5-Difluorofuran-2-yl)boronic acid
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Overview
Description
(4,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a difluorofuran precursor. One common method is the Miyaura borylation reaction, where a difluorofuran halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of scalable borylation techniques, such as those involving palladium-catalyzed cross-coupling, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluorofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl or vinyl-aryl compound. Oxidation reactions may yield difluorofuran derivatives with additional oxygen-containing functional groups, while reduction reactions can produce difluorofuran derivatives with reduced functional groups .
Scientific Research Applications
(4,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process ultimately leads to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dihydrofuran-2-yl)boronic acid
- 2-Fluoropyridine-4-boronic acid
- Phenylboronic acid
Uniqueness
(4,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of two fluorine atoms on the furan ring, which imparts distinct electronic properties. These fluorine atoms can influence the reactivity and stability of the compound, making it particularly useful in specific cross-coupling reactions where electronic effects are crucial .
Properties
Molecular Formula |
C4H3BF2O3 |
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Molecular Weight |
147.87 g/mol |
IUPAC Name |
(4,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H |
InChI Key |
BSBSOIOYZFDJAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(O1)F)F)(O)O |
Origin of Product |
United States |
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